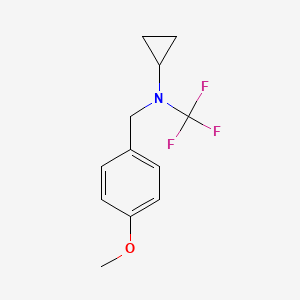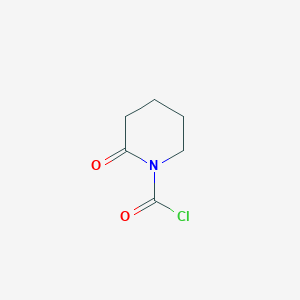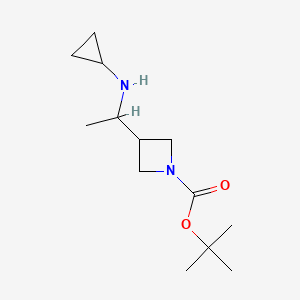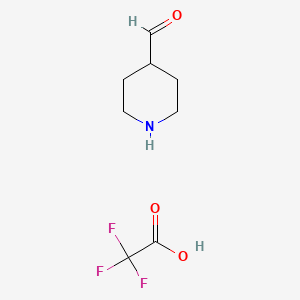
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is a chemical compound that combines the structural features of piperidine and trifluoroacetate Piperidine is a six-membered ring containing one nitrogen atom, while trifluoroacetate is a derivative of acetic acid where three hydrogen atoms are replaced by fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate typically involves the reaction of piperidine-4-carbaldehyde with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine-4-carbaldehyde} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid.
Reduction: Piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Piperidine-4-carbaldehyde: Lacks the trifluoroacetate group, making it less stable and less reactive in certain applications.
Trifluoroacetic acid: Lacks the piperidine ring, limiting its use in organic synthesis.
Piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: Piperidine-4-carbaldehyde 2,2,2-trifluoroacetate is unique due to the presence of both the piperidine ring and the trifluoroacetate group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H12F3NO3 |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
piperidine-4-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c8-5-6-1-3-7-4-2-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
InChI-Schlüssel |
RVPROOVRUWCOQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C=O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


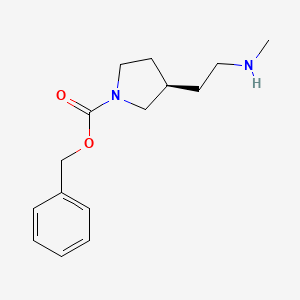
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
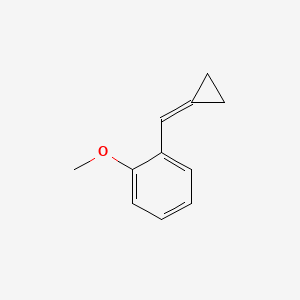

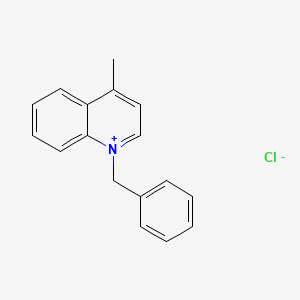
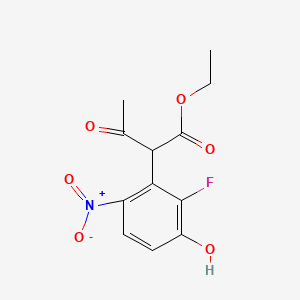

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)
